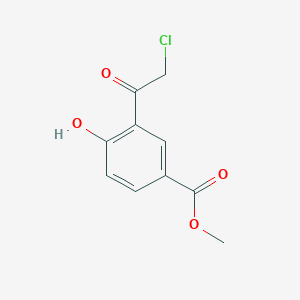

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 3-(2-chloroacetyl)-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-15-10(14)6-2-3-8(12)7(4-6)9(13)5-11/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGKMSMDJAMGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate typically involves the esterification of 3-(2-chloroacetyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The chloroacetyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of 3-(2-oxoacetyl)-4-hydroxybenzoate.

Reduction: Formation of Methyl 3-(2-hydroxymethyl)-4-hydroxybenzoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate involves its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The hydroxy group can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Substituent Effects on Physical Properties: Bulky substituents (e.g., bicyclo[2.2.1]hept-2-ylacetyl in 4d) lower melting points (146°C vs. 165°C for 4c), likely due to reduced crystallinity . Long alkyl chains (e.g., octadecanoylamino in 4e) decrease synthetic yield (52%) compared to smaller substituents (77–89%) .

Biological Activity :

- Compounds 4c , 4d , and 4e exhibit antibiotic activity, suggesting the 4-hydroxybenzoate scaffold is versatile for antimicrobial design .

- Methylparaben (C₈H₈O₃ ) lacks the chloroacetyl group but shares the 4-hydroxybenzoate core, highlighting the critical role of substituents in antimicrobial efficacy .

Functional Group Comparisons

Chloroacetyl vs. Acetyl Groups :

- Methyl 3-acetyl-4-hydroxybenzoate (CAS 57009-12-8, similarity 0.94) lacks the chlorine atom, reducing its electron-withdrawing capacity and possibly its reactivity compared to the target compound .

- The chloroacetyl group in Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate may enhance electrophilicity, facilitating nucleophilic substitutions or covalent binding in biological systems.

Ester Group Variations :

Crystallographic and Spectroscopic Insights

- Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate exhibits a dihedral angle of 60.3° between the benzene and cyclopropyl rings, influencing molecular packing and solubility .

- IR and NMR data for analogs 4c–4e confirm structural integrity, with NH and carbonyl stretches (IR) and aromatic proton environments (NMR) consistent with their substituents .

Biological Activity

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate, a derivative of methyl 4-hydroxybenzoate, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a chloroacetyl group, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

The synthesis of methyl 3-(2-chloroacetyl)-4-hydroxybenzoate typically involves the reaction of methyl 4-hydroxybenzoate with chloroacetyl chloride in the presence of a suitable catalyst. The reaction can be represented as follows:

This method has been optimized for yield and efficiency, utilizing solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction process .

Antimicrobial Activity

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's effectiveness is often measured by its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate | Mycobacterium tuberculosis | <1 |

Anticancer Activity

Research has indicated that derivatives of methyl 3-(2-chloroacetyl)-4-hydroxybenzoate exhibit cytotoxic effects against human cancer cell lines. Notably, studies have reported that these compounds can induce apoptosis in HeLa cells (a cervical cancer cell line), suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX-2 has been particularly noted, making this compound a candidate for further development in anti-inflammatory therapies .

The mechanisms underlying the biological activities of methyl 3-(2-chloroacetyl)-4-hydroxybenzoate are multifaceted:

- Antimicrobial Action : The chloroacetyl group may enhance the lipophilicity of the molecule, facilitating penetration into bacterial cell membranes and disrupting cellular functions.

- Cytotoxic Effects : The compound may induce apoptosis through the activation of caspase pathways or by generating reactive oxygen species (ROS) within cancer cells.

- COX Inhibition : By inhibiting COX-2, this compound may reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated the effectiveness of methyl 3-(2-chloroacetyl)-4-hydroxybenzoate against Mycobacterium tuberculosis, with an IC50 value indicating significant potency compared to standard treatments .

- Cytotoxicity Assessment : In vitro assays conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Anti-inflammatory Research : A recent investigation highlighted the compound's ability to significantly reduce edema in animal models, supporting its use in treating inflammatory conditions .

Q & A

Q. Table 1. Key Spectral Data for Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

| Technique | Critical Peaks/Features | Interpretation |

|---|---|---|

| -NMR | δ 3.8 (s, 3H, OCH3), δ 4.2 (s, 2H, ClCH2) | Confirms methyl ester and chloroacetyl |

| HRMS | [M+H] = 228.0292 | Validates molecular formula |

| FT-IR | 1720 cm (C=O) | Ester functional group |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) at 7 Days | Primary Degradants |

|---|---|---|

| pH 2, 40°C | 15% | 3-Chloroacetic acid |

| pH 7, 25°C | 2% | None detected |

| Light exposure | 22% | Oxidized quinone derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.